

# Spectroscopic Profile of Divinyltetramethyldisilane: A Technical Guide

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## Compound of Interest

Compound Name: *DIVINYLTETRAMETHYLDISILAN*  
*E*  
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **divinyltetramethyldisilane**, a key organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **divinyltetramethyldisilane**. The following tables summarize the proton ( $^1\text{H}$ ), carbon-13 ( $^{13}\text{C}$ ), and silicon-29 ( $^{29}\text{Si}$ ) NMR data.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **divinyltetramethyldisilane** exhibits characteristic signals for the vinyl and methyl protons. The vinyl protons show a complex splitting pattern due to geminal, cis, and trans couplings.

Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constants (J) Hz
Si-CH <sub>3</sub>	0.144	Singlet	-
=CH <sub>2</sub> (geminal)	5.726	Doublet of Doublets	J(trans) = 20.3, J(geminal) = 4.0
=CH <sub>2</sub> (cis)	5.930	Doublet of Doublets	J(cis) = 14.9, J(geminal) = 4.0
Si-CH=	6.116	Doublet of Doublets	J(trans) = 20.3, J(cis) = 14.9

Note: Data obtained from a 400 MHz spectrum in CDCl<sub>3</sub>.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Assignment	Chemical Shift ( $\delta$ ) ppm
Si-CH <sub>3</sub>	~1.0
Si-CH=CH <sub>2</sub>	~132.0
Si-CH=CH <sub>2</sub>	~139.5

Note: Approximate chemical shifts are estimated from the provided spectrum as explicit values were not available.

## <sup>29</sup>Si NMR Data

The <sup>29</sup>Si NMR chemical shift provides direct insight into the silicon environment. For **divinyltetramethyldisilane**, the silicon atoms are chemically equivalent.

Assignment	Chemical Shift ( $\delta$ ) ppm
(CH <sub>2</sub> =CH)(CH <sub>3</sub> ) <sub>2</sub> Si-O	-3.1

Note: The chemical shift is referenced relative to tetramethylsilane (TMS).[1]

## Infrared (IR) Spectroscopy

The IR spectrum of **divinyltetramethyldisilane** displays characteristic absorption bands corresponding to the vibrations of its functional groups.

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3050-3010	=C-H stretch	Medium
2960-2900	C-H stretch (methyl)	Strong
1600-1590	C=C stretch (vinyl)	Medium
1410-1400	=C-H in-plane bend	Medium
1260-1250	Si-CH <sub>3</sub> symmetric deformation	Strong
1080-1040	Si-O-Si asymmetric stretch	Very Strong
1010-960	=C-H out-of-plane bend	Strong
840-790	Si-C stretch & CH <sub>3</sub> rock	Strong

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **divinyltetramethyldisilane** results in a characteristic fragmentation pattern that can be used for its identification.

m/z	Relative Intensity (%)	Possible Fragment Ion
171	100.0	$[M - CH_3]^+$
117	72.8	$[M - Si(CH_3)_2CH=CH_2]^+$
143	23.2	$[M - CH_3 - C_2H_2]^+$
59	22.9	$[Si(CH_3)_2H]^+$
73	19.4	$[Si(CH_3)_3]^+$
159	13.6	$[M - C_2H_3]^+$
119	13.0	$[M - Si(CH_3)_2CH_3]^+$
103	10.8	$[Si(CH_3)_2(CH=CH_2)]^+$
133	10.4	$[M - Si(CH_3)H_2]^+$
145	9.0	$[M - C_2H_5]^+$
173	8.9	$[M - CH]^+$
65	8.5	$[Si(CH_3)H_2]^+$
78	8.2	$[Si(CH_3)_3-H_2]^+$
131	7.3	$[M - Si(CH_3)H]^+$
129	7.1	$[M - Si(CH_3)]^+$
144	7.0	$[M - C_2H_4]^+$
85	6.9	$[Si(CH_3)_2(CH=CH_2)-H_2]^+$

Note: M represents the molecular ion ( $C_8H_{18}OSi_2$ ). Data obtained from a 75 eV electron ionization source.

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## NMR Spectroscopy

#### Sample Preparation:

- A sample of **divinyltetramethyldisilane** (approximately 0.05 mL) is dissolved in approximately 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ) within a clean, dry vial.
- The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is sufficient to cover the detection coils of the spectrometer.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

#### $^1\text{H}$ NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Referencing: The residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm) is used as an internal reference.

#### $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz  $^1\text{H}$  frequency)
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Program: Proton-decoupled single-pulse experiment
- Number of Scans: 1024 or more, depending on concentration

- Relaxation Delay: 2-5 seconds
- Referencing: The solvent peak of  $\text{CDCl}_3$  ( $\delta = 77.16$  ppm) is used as an internal reference.

#### $^{29}\text{Si}$ NMR Spectroscopy:

- Instrument: NMR Spectrometer with a silicon-capable probe (e.g., operating at 79.5 MHz for a 400 MHz  $^1\text{H}$  instrument).
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Program: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).
- Number of Scans: A higher number of scans is typically required due to the low natural abundance and low gyromagnetic ratio of  $^{29}\text{Si}$ .
- Relaxation Delay: A longer relaxation delay (e.g., 10-60 seconds) is often necessary for quantitative results, or a relaxation agent such as chromium(III) acetylacetonate can be added.
- Referencing: An external standard of tetramethylsilane (TMS,  $\delta = 0$  ppm) is used for referencing.

## Infrared (IR) Spectroscopy

#### Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

- The ATR crystal (e.g., diamond or zinc selenide) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, and a background spectrum of the clean, empty crystal is recorded.
- A small drop of neat **divinyltetramethyldisilane** is placed onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

- The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$ .
- After the measurement, the sample is carefully wiped from the crystal surface, and the crystal is cleaned again.

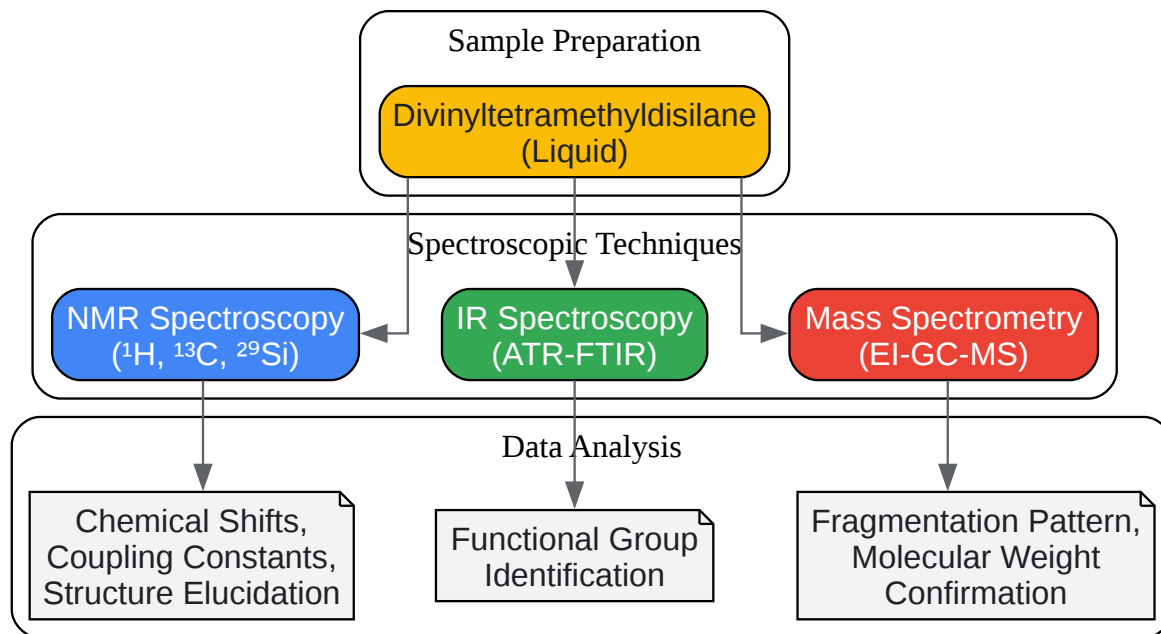
## Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry:

- A gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) is used for sample introduction and analysis.
- A dilute solution of **divinyltetramethyldisilane** in a volatile solvent (e.g., hexane or dichloromethane) is prepared.
- A small volume (e.g.,  $1\text{ }\mu\text{L}$ ) of the solution is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column (e.g., a non-polar column like DB-1 or HP-5ms).
- The eluting compound enters the mass spectrometer's ion source, which is operated in electron ionization (EI) mode.
- The molecules are bombarded with a beam of electrons, typically with an energy of  $70\text{ eV}$ , causing ionization and fragmentation.
- The resulting ions are accelerated and separated by their mass-to-charge ratio ( $m/z$ ) in a mass analyzer (e.g., a quadrupole).
- A mass spectrum is recorded, showing the relative abundance of the different fragment ions.

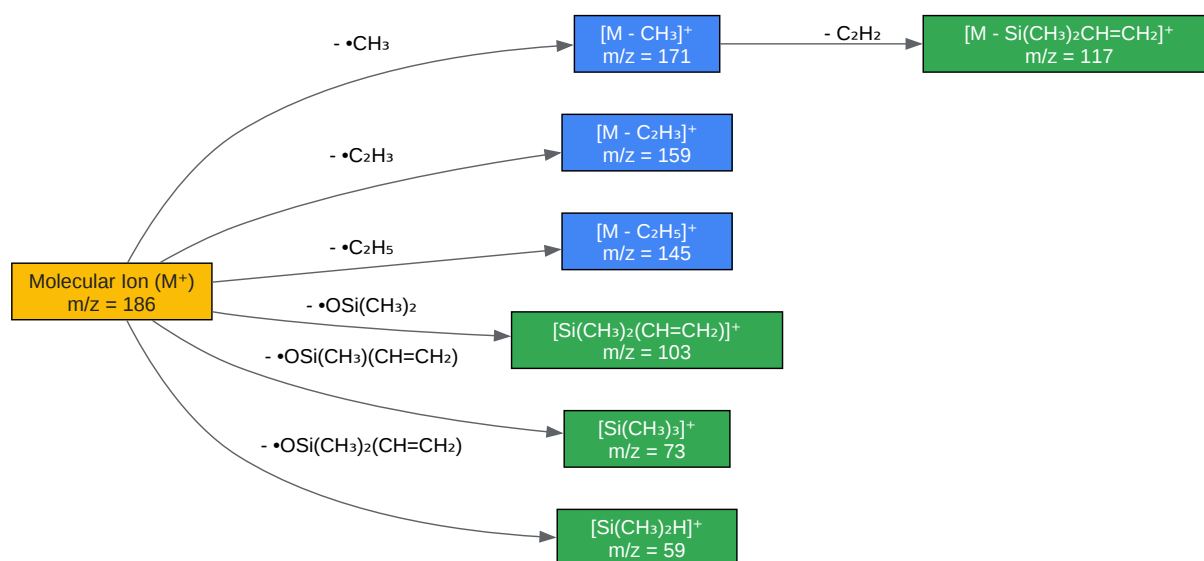
## Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to the spectroscopic analysis of **divinyltetramethyldisilane**.



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Caption: General workflow for the spectroscopic analysis of **divinyltetramethyldisilane**.



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Caption: Proposed fragmentation pathway of **divinyltetramethyldisilane** in EI-MS.

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## References

- 1. apps.dtic.mil [apps.dtic.mil]

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